(5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Overview
Description
JWH 122 5-methylnaphthyl isomer: is a synthetic cannabinoid that belongs to the naphthoylindole family. It is a positional isomer of JWH 122, where the methyl group is attached to the naphthyl ring at the 5-position. This compound was discovered by John W. Huffman and is known for its high affinity for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .
Mechanism of Action
Target of Action
JWH-122 5-Methylnaphthyl Isomer is a synthetic cannabinoid . It primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The compound interacts with its targets (CB1 and CB2 receptors) by binding to them with high affinity . The binding of JWH-122 5-Methylnaphthyl Isomer to these receptors triggers a series of biochemical reactions that lead to its physiological effects .
Biochemical Pathways
It is known that the activation of cb1 and cb2 receptors can influence the function of various neurotransmitters and signaling pathways .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration, dose, and individual patient characteristics .
Result of Action
The molecular and cellular effects of JWH-122 5-Methylnaphthyl Isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. This interaction can lead to a variety of physiological effects, including alterations in pain sensation, mood, and memory .
Action Environment
The action, efficacy, and stability of JWH-122 5-Methylnaphthyl Isomer can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and the specific characteristics of the target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 122 5-methylnaphthyl isomer typically involves the reaction of 1-pentylindole with 5-methylnaphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JWH 122 5-methylnaphthyl isomer can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthoylindoles.
Scientific Research Applications
Chemistry: JWH 122 5-methylnaphthyl isomer is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies .
Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on the endocannabinoid system, particularly their interaction with CB1 and CB2 receptors .
Medicine: Although not approved for medical use, JWH 122 5-methylnaphthyl isomer is studied for its potential therapeutic effects, including pain relief and anti-inflammatory properties .
Industry: In the industry, this compound is used in the development of new synthetic cannabinoids and as a tool for studying the structure-activity relationships of cannabinoid receptor agonists .
Comparison with Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but without the methyl group on the naphthyl ring.
JWH 210: A synthetic cannabinoid with an ethyl group instead of a methyl group on the naphthyl ring.
JWH 398: A synthetic cannabinoid with a different substitution pattern on the naphthyl ring
Uniqueness: JWH 122 5-methylnaphthyl isomer is unique due to its specific substitution pattern, which affects its binding affinity and selectivity for cannabinoid receptors. This positional isomerism can lead to differences in pharmacological effects and metabolic pathways compared to other similar compounds .
Properties
IUPAC Name |
(5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-16-26-17-23(21-11-5-6-15-24(21)26)25(27)22-14-9-12-19-18(2)10-8-13-20(19)22/h5-6,8-15,17H,3-4,7,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYMFNUISGWLPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017310 | |
Record name | JWH-122 5-Methylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-02-0 | |
Record name | (5-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-122 5-methyl isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-122 5-Methylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-122 5-METHYL ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSX8V5EY8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Can the JWH-122 5-methylnaphthyl isomer be differentiated from JWH-122 and other isomers using standard Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) methods?
A1: No. The research article states that differentiating JWH-122 from its 5-methylnaphthyl isomer and other JWH-122 isomers using LC-MS/MS is not possible. This is because these compounds share the same molecular weight and produce identical product ions during analysis. []
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